molecular formula C16H24N2O B2915305 {2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine CAS No. 1820747-60-1

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine

Cat. No.: B2915305
CAS No.: 1820747-60-1
M. Wt: 260.381
InChI Key: IKQSGNVRSNCGPI-UHFFFAOYSA-N
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Description

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine is a chemical compound with the molecular formula C16H24N2O and a molecular weight of 260.38 g/mol This compound is characterized by its unique spirocyclic structure, which includes an azaspirodecane core fused with an oxa-bridge and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of steps to introduce the benzyl group and the methanamine moiety . The reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like sodium tris(acetoxy)borohydride and triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. Industrial production would likely involve optimizing the reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

{2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

    8-Oxa-2-azaspiro[4.5]decane: A structurally related compound with similar chemical properties.

    2-Benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl methanamine dihydrochloride: A derivative with additional chloride ions.

Uniqueness

{2-Benzyl-8-oxa-2-azaspiro[45]decan-4-yl}methanamine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c17-10-15-12-18(11-14-4-2-1-3-5-14)13-16(15)6-8-19-9-7-16/h1-5,15H,6-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSGNVRSNCGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CN(CC2CN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820747-60-1
Record name {2-benzyl-8-oxa-2-azaspiro[4.5]decan-4-yl}methanamine
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